molecular formula C12H16N2 B14191613 1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- CAS No. 850014-40-3

1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-

Cat. No.: B14191613
CAS No.: 850014-40-3
M. Wt: 188.27 g/mol
InChI Key: NIDBIIIBFQJJHF-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system with a pentyl group attached at the 3-position. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- can be achieved through several synthetic routes. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a pentyl-substituted aldehyde under specific reaction conditions . The reaction typically occurs at elevated temperatures, around 50°C, to facilitate the formation of the desired product.

Industrial production methods for this compound may involve modifications of established synthetic routes to optimize yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically results in the formation of 3-bromo derivatives, while Mannich reactions yield aminoalkyl-substituted products .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- has a wide range of scientific research applications, including:

    Chemistry: It serves as a valuable scaffold for the development of novel compounds with potential biological activities.

    Biology: In biological studies, this compound has shown promise as an inhibitor of specific enzymes and receptors.

    Medicine: The compound’s potential as a therapeutic agent is being explored in various medical fields.

    Industry: In the industrial sector, 1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- can be compared with other similar compounds in the pyrrolopyridine family. Some of these compounds include:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-pentyl- lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological functions. Researchers continue to explore the potential of this compound and its derivatives to uncover new applications and therapeutic benefits.

Properties

CAS No.

850014-40-3

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

3-pentyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H16N2/c1-2-3-4-6-10-9-14-12-11(10)7-5-8-13-12/h5,7-9H,2-4,6H2,1H3,(H,13,14)

InChI Key

NIDBIIIBFQJJHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CNC2=C1C=CC=N2

Origin of Product

United States

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